molecular formula C48H73N13O17S3 B612440 Cyclotraxin B CAS No. 1203586-72-4

Cyclotraxin B

Número de catálogo: B612440
Número CAS: 1203586-72-4
Peso molecular: 1200.4 g/mol
Clave InChI: JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La ciclotraxina B se sintetiza utilizando un enfoque peptidomimético, que implica el diseño y la síntesis de moléculas similares a péptidos que imitan la actividad biológica de los péptidos . La ruta sintética generalmente incluye los siguientes pasos:

    Síntesis de péptidos: La secuencia de péptidos lineales se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS).

    Ciclización: El péptido lineal se cicla para formar la estructura cíclica de la ciclotraxina B.

    Purificación: El péptido cíclico se purifica utilizando cromatografía líquida de alta resolución (HPLC) para obtener el producto final.

Análisis De Reacciones Químicas

La ciclotraxina B principalmente experimenta interacciones no covalentes en lugar de reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. Su principal modo de acción implica la modulación alostérica del receptor TrkB . Esta modulación no implica alterar la unión de BDNF, sino más bien cambiar la conformación del receptor para inhibir su actividad .

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Neurodegenerative Disorders :
    • Cyclotraxin B has been studied for its effects on synaptic plasticity and neuronal differentiation, which are critical in conditions like Alzheimer's disease. By modulating TrkB activity, it may help mitigate neurotoxicity associated with BDNF signaling .
  • Mental Health :
    • The compound has shown anxiolytic-like effects in animal models without inducing antidepressant-like activity. This specificity suggests its potential use in treating anxiety disorders without the side effects commonly associated with antidepressants .
  • Pain Management :
    • Research indicates that this compound may play a role in managing neuropathic pain by influencing the BDNF-TrkB signaling pathway, which is implicated in pain sensation and modulation .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to primary cultures of mouse cortical neurons. The results demonstrated that this compound significantly decreased BDNF-induced phosphorylation of MAPK, which is linked to neurite outgrowth and neuronal survival. Importantly, no cytotoxicity was observed even at high concentrations, indicating a favorable safety profile for further research .

Case Study 2: Behavioral Impact

A behavioral study involving systemic administration of this compound to mice revealed alterations in anxiety-related behaviors. The results indicated that while this compound effectively inhibited TrkB signaling in the brain, it did not produce the typical side effects associated with other anxiolytics, highlighting its potential as a targeted therapy for anxiety disorders .

Data Table: Summary of Research Findings

Study Focus Findings Reference
NeurodegenerationInhibits BDNF-induced neurotoxicity; promotes neuronal differentiation
Mental HealthAnxiolytic effects without antidepressant activity
Pain ManagementPotential role in alleviating neuropathic pain through TrkB modulation
Safety ProfileNo observed cytotoxicity even at high concentrations

Actividad Biológica

Cyclotraxin B is a highly potent and selective antagonist of the TrkB receptor, which plays a crucial role in mediating the effects of Brain-Derived Neurotrophic Factor (BDNF). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders by modulating TrkB-dependent signaling pathways. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound operates primarily by allosterically altering the conformation of the TrkB receptor, inhibiting both BDNF-dependent and basal activities. It exhibits a high potency with an IC50 value of approximately 0.30 nM . Unlike other TrkB inhibitors, this compound does not interfere with the binding of BDNF to its receptor, making it a unique tool for studying BDNF/TrkB signaling without completely blocking receptor activity.

Key Biological Effects

  • Inhibition of Neuronal Activity : this compound effectively inhibits BDNF-induced phosphorylation of MAPK in neuronal cell lines, demonstrating its capacity to reduce neurite outgrowth in response to BDNF . This inhibition is crucial for understanding how excessive BDNF signaling can lead to neuronal toxicity.
  • Anxiolytic Properties : In vivo studies have shown that systemic administration of this compound results in anxiolytic-like behavioral effects in mice without inducing antidepressant-like activity . This suggests a selective modulation of anxiety pathways via TrkB inhibition.
  • Neuroprotection Against Toxicity : this compound has been shown to prevent BDNF-induced necrosis in cortical neurons, highlighting its potential as a neuroprotective agent against conditions characterized by excessive BDNF signaling .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusKey Findings
TrkB InhibitionDemonstrated high potency (IC50 = 0.30 nM) and selective inhibition of both basal and BDNF-induced TrkB activity.
Behavioral EffectsShowed anxiolytic properties in mice without antidepressant effects.
NeuroprotectionPrevented neuronal necrosis induced by excessive BDNF exposure.

Detailed Findings

  • In a study assessing the effects of this compound on primary cultures of mouse cortical neurons, it was found that the compound significantly reduced both basal and stimulated TrkB activities, indicating its broad inhibitory capacity .
  • The pharmacokinetics of this compound revealed a half-life (t1/2t_{1/2}) of approximately 6 hours in neurons , suggesting prolonged effects post-administration .
  • A recent investigation into inflammation-mediated processes demonstrated that this compound could reverse TNFα-mediated effects on dental pulp stem cells, indicating potential applications beyond neurological disorders .

Propiedades

IUPAC Name

(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N13O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045820
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203586-72-4
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.